molecular formula C8H13BrN4O2 B13512656 tert-butyl N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)carbamate

tert-butyl N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)carbamate

Cat. No.: B13512656
M. Wt: 277.12 g/mol
InChI Key: PKNBTDZFDIQMFB-UHFFFAOYSA-N
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Description

tert-butyl N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)carbamate typically involves the following steps:

    Formation of the Triazole Ring:

    Bromination: The triazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Carbamate Formation: The final step involves the reaction of the brominated triazole with tert-butyl isocyanate to form the desired carbamate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

    Substitution Products: Various substituted triazoles.

    Oxidation Products: Oxidized triazole derivatives.

    Reduction Products: Reduced triazole derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in metal-catalyzed reactions.

Biology:

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural features.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.

Industry:

    Material Science: Used in the development of novel materials with specific properties.

    Agriculture: Potential application as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, further enhancing the compound’s binding affinity.

Comparison with Similar Compounds

  • tert-butyl N-(5-bromo-3-methoxypyridin-2-yl)carbamate
  • tert-butyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate
  • tert-butyl N-(2-bromo-5-methylthiazol-4-yl)carbamate

Uniqueness:

  • Structural Features: The presence of the triazole ring and the specific positioning of the bromine atom make it unique compared to other carbamates.
  • Reactivity: The compound’s reactivity is influenced by the electronic properties of the triazole ring and the bromine atom.
  • Applications: Its potential applications in diverse fields such as medicinal chemistry, material science, and agriculture set it apart from other similar compounds.

Properties

Molecular Formula

C8H13BrN4O2

Molecular Weight

277.12 g/mol

IUPAC Name

tert-butyl N-(5-bromo-2-methyltriazol-4-yl)carbamate

InChI

InChI=1S/C8H13BrN4O2/c1-8(2,3)15-7(14)10-6-5(9)11-13(4)12-6/h1-4H3,(H,10,12,14)

InChI Key

PKNBTDZFDIQMFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(N=C1Br)C

Origin of Product

United States

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